molecular formula C6H14OS B033394 3-Mercapto-1-hexanol CAS No. 51755-83-0

3-Mercapto-1-hexanol

Cat. No.: B033394
CAS No.: 51755-83-0
M. Wt: 134.24 g/mol
InChI Key: TYZFMFVWHZKYSE-UHFFFAOYSA-N
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Description

3-Mercapto-1-hexanol: is an organic compound with the molecular formula C6H14OS . It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a hexanol backbone. This compound is known for its distinct odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 1-Hexene: One common method involves the hydrothiolation of 1-hexene using hydrogen sulfide in the presence of a radical initiator.

    Reduction of 3-Mercaptohexanone: Another method involves the reduction of 3-mercaptohexanone using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 3-mercapto-1-hexanol often involves the hydrothiolation method due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Mercapto-1-hexanol is used as a building block in organic synthesis. It is employed in the preparation of various sulfur-containing compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules .

Medicine: Its ability to form disulfide bonds makes it useful in the development of prodrugs and drug delivery systems .

Industry: this compound is widely used in the flavor and fragrance industry due to its distinct odor. It is also used in the production of polymers and as a stabilizer in various industrial processes .

Comparison with Similar Compounds

Uniqueness: 3-Mercapto-1-hexanol is unique due to its specific position of the sulfhydryl group, which imparts distinct chemical and physical properties. Its ability to form disulfide bonds and interact with metal ions makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFMFVWHZKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866216
Record name 1-Hexanol, 3-mercapto-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear liquid
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

198.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-1-hexanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.980
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51755-83-0
Record name 3-Mercaptohexanol
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Record name 3-Mercaptohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 3-mercapto-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanol, 3-mercapto-
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Record name 3-MERCAPTOHEXANOL
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Record name 1-Hexanol, 3-mercapto
Source European Chemicals Agency (ECHA)
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Record name 3-MERCAPTOHEXANOL
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Record name 3-Mercapto-1-hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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